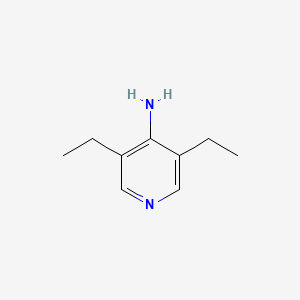

3,5-Diethylpyridin-4-amine

Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis

The pyridine scaffold is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. lifechemicals.com As an isostere of benzene, its presence introduces a nitrogen atom that imparts weak basicity and an ability to engage in hydrogen bonding, which can enhance the aqueous solubility and pharmacological characteristics of drug molecules. mdpi.comnih.gov This has led to the pyridine ring being classified as a "privileged scaffold" in medicinal chemistry, as it is consistently found in numerous drugs approved by the U.S. Food and Drug Administration (FDA). researchgate.netrsc.org

In organic synthesis, the pyridine ring's electronic nature allows for various chemical transformations. The nitrogen atom renders the ring electron-deficient, making it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. Conversely, electrophilic substitution is more challenging and typically occurs at the 3-position under harsh conditions. nih.gov This distinct reactivity provides chemists with strategic pathways for functionalization, enabling the synthesis of highly substituted and complex target molecules. lifechemicals.comnih.gov The pyridine framework is a key component in ligands for organometallic catalysis and in the creation of functional nanomaterials. nih.gov

Role of Pyridinamines as Key Building Blocks in Chemical Synthesis

The addition of an amino group to the pyridine scaffold creates aminopyridines (or pyridinamines), a class of compounds with enhanced utility as synthetic building blocks. The amino group, being an electron-donating group, can modulate the reactivity of the pyridine ring. Furthermore, the amine itself can be a site for further chemical modification. Aminopyridines exist in three isomeric forms: 2-aminopyridine (B139424), 3-aminopyridine, and 4-aminopyridine (B3432731), each with distinct properties and applications. researchgate.net

These compounds serve as crucial intermediates in the production of pharmaceuticals and dyes. epa.gov For instance, 4-aminopyridine (also known as dalfampridine) is a drug used to improve walking in patients with multiple sclerosis, highlighting the direct therapeutic relevance of this compound class. wikipedia.orgnih.gov The amino group can direct further substitutions on the ring or can be transformed into other functional groups, making aminopyridines versatile precursors. While specific research on 3,5-Diethylpyridin-4-amine is limited, its structure is representative of 3,5-disubstituted 4-aminopyridines, which are explored as intermediates in the development of new bioactive molecules. The synthesis of related structures, such as 3,5-dihalo-4-aminopyridines, is well-documented and serves as a key step in accessing more complex 3,4,5-trisubstituted pyridines. researchgate.netgoogle.com

Historical Context and Evolution of Aminopyridine Research

The study of aminopyridines has a rich history, dating back to the early 20th century. A landmark development in their synthesis was the Chichibabin amination reaction, first reported in 1914 by Aleksei Chichibabin. This reaction involves the direct amination of pyridine with sodium amide (NaNH₂) to produce 2-aminopyridine in high yield. epa.gov This method provided the first practical route to this important isomer and remains a fundamental reaction in heterocyclic chemistry.

The synthesis of other isomers, such as 3-aminopyridine, required different strategies, often involving multi-step processes like the Hofmann rearrangement of nicotinamide (B372718) (pyridine-3-carboxamide). researchgate.net The development of synthetic routes to all three simple aminopyridine isomers opened the door to systematic investigation of their properties and reactivities. researchgate.net Early research focused on their basicity and coordination chemistry, while later work, particularly from the mid-20th century onwards, began to uncover their significant biological activities. tubitak.gov.tr The discovery that 4-aminopyridine acts as a potassium channel blocker propelled its investigation for various neurological conditions. wikipedia.orgtaylorandfrancis.com This evolution from fundamental synthetic chemistry to targeted therapeutic application illustrates the expanding scope of aminopyridine research over the past century.

Overview of Current Research Trajectories for Substituted Pyridinamines

Current research into substituted pyridinamines is diverse and expanding. In medicinal chemistry, these scaffolds are being incorporated into drug candidates for a wide range of diseases, including cancer, infectious diseases, and neglected tropical diseases like leishmaniasis and Chagas disease. tandfonline.comnih.gov The aminopyridine moiety is valued for its ability to improve pharmacokinetic properties and to form specific interactions with biological targets. nih.gov

In the field of materials science, the fluorescent properties of certain highly substituted aminopyridines are being explored. nih.gov These molecules have potential applications as biological probes and in the development of light-emitting materials. The ability to tune their photophysical properties through synthetic modification makes them attractive candidates for advanced functional materials. Furthermore, the synthesis of complex substituted pyridines, including those derived from aminopyridine building blocks, continues to be an active area of research, with new catalytic methods being developed to create libraries of compounds for high-throughput screening and drug discovery. researchgate.net While 3,5-Diethylpyridin-4-amine itself is not a prominent subject of current research, the broader class of substituted 4-aminopyridines remains a fertile ground for the discovery of new chemical entities with valuable properties.

Data on Related Aminopyridine Compounds

Table 1: Physicochemical Properties of Selected Aminopyridines

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

|---|---|---|---|---|

| 4-Aminopyridine | Pyridin-4-amine | C₅H₆N₂ | 94.11 | 155 to 158 |

| 3,5-Dichloropyridin-4-amine | 3,5-Dichloropyridin-4-amine | C₅H₄Cl₂N₂ | 163.00 | Not Available |

Data sourced from PubChem CID 1727 and 89888. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

3,5-diethylpyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-3-7-5-11-6-8(4-2)9(7)10/h5-6H,3-4H2,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTLGALYQURORH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=CC(=C1N)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Studies of Reactions Involving 3,5 Diethylpyridin 4 Amine

Nucleophilic Reactivity of the Pyridine (B92270) Nitrogen

The pyridine nitrogen in 3,5-diethylpyridin-4-amine possesses a lone pair of electrons, rendering it a nucleophilic center. The electron-donating nature of the amino group at the 4-position significantly enhances the electron density on the pyridine ring, including the nitrogen atom, making it more nucleophilic than pyridine itself. This effect is further amplified by the two electron-donating ethyl groups at the 3 and 5 positions.

Studies on related polysubstituted pyridines have shown that the strategic placement of amino groups can dramatically increase the Lewis basicity of the pyridine nitrogen. For instance, 3,4,5-triamino-substituted pyridines exhibit exceptionally high nucleophilicity due to the concerted electron-donating effect of the three amino groups. acs.org While 3,5-diethylpyridin-4-amine is less substituted, the same principle applies. The amino group and the two ethyl groups work in concert to push electron density into the ring, thereby increasing the nucleophilicity of the ring nitrogen.

This enhanced nucleophilicity makes the pyridine nitrogen susceptible to attack by various electrophiles. For example, in reactions with halogens and interhalogens, 4-aminopyridine (B3432731) has been shown to form charge-transfer complexes and ionic species where the pyridine nitrogen is the site of interaction. acs.org In the case of 3,5-diethylpyridin-4-amine, similar reactivity is expected, although the steric bulk of the ethyl groups might influence the approach of the electrophile.

Reactivity and Transformations of the Amino Group (e.g., with Nitrous Acid)

The exocyclic amino group in 3,5-diethylpyridin-4-amine is a primary amine and thus exhibits characteristic reactivity. One of the fundamental reactions of primary aromatic amines is diazotization, which involves treatment with nitrous acid (HONO), typically generated in situ from a nitrite (B80452) salt and a strong acid.

In the case of aminopyridines, this reaction leads to the formation of pyridinediazonium ions. rsc.org For 3,5-diethylpyridin-4-amine, the reaction with nitrous acid would be expected to yield the 3,5-diethylpyridine-4-diazonium ion. This intermediate is often unstable and can readily undergo subsequent reactions, such as hydrolysis to the corresponding 4-hydroxypyridine (B47283) derivative or coupling reactions with activated aromatic compounds. rsc.org

The stability and subsequent reactivity of the formed diazonium salt will be influenced by the electronic environment of the pyridine ring. The electron-donating ethyl groups may have a modest effect on the stability of the diazonium intermediate.

Role of Steric Hindrance and Electronic Effects on Reaction Pathways and Selectivity

The reactivity and selectivity of 3,5-diethylpyridin-4-amine are governed by a combination of steric and electronic effects.

Electronic Effects:

The amino group at the 4-position is a strong electron-donating group through resonance, which significantly activates the pyridine ring towards electrophilic substitution.

The two ethyl groups at the 3 and 5 positions are weak electron-donating groups through an inductive effect, further increasing the electron density of the ring.

These combined electronic effects enhance the nucleophilicity of both the pyridine nitrogen and the exocyclic amino group.

Steric Effects:

The ethyl groups at the 3 and 5 positions flank the 4-amino group and the pyridine nitrogen. This steric hindrance can influence the approach of reagents to these sites.

For reactions involving the amino group, the ethyl groups may sterically hinder the attack of bulky reagents.

Similarly, the approach of electrophiles to the pyridine nitrogen will be subject to steric hindrance from the adjacent ethyl groups.

These effects can lead to different reaction outcomes compared to less substituted aminopyridines. For example, in reactions where both the pyridine nitrogen and the amino group can react, the steric environment may favor reaction at the less hindered site. The balance between electronic activation and steric hindrance is crucial in determining the regioselectivity of reactions. researchgate.netpsu.edursc.org

Acid-Base Equilibria and Protonation Phenomena in Pyridinamine Systems

Like other aminopyridines, 3,5-diethylpyridin-4-amine is a basic compound that can be protonated in acidic media. The site of protonation is a key aspect of its chemistry. In 4-aminopyridine systems, protonation predominantly occurs at the pyridine ring nitrogen. This is because the positive charge on the resulting pyridinium (B92312) ion can be delocalized through resonance with the amino group, which is not possible if protonation occurs on the exocyclic nitrogen.

The basicity of 3,5-diethylpyridin-4-amine, as quantified by its pKa value, is expected to be higher than that of 4-aminopyridine due to the electron-donating nature of the two ethyl groups. Studies on substituted 4-aminopyridines have shown a correlation between the electronic properties of the substituents and the pKa of the molecule. researchgate.net

The equilibrium between the neutral and protonated forms is crucial in many of its reactions, as the protonated form is generally less nucleophilic. The pH of the reaction medium can thus be used to control the reactivity of the compound.

Below is a table showing the pKa values of 4-aminopyridine and a related substituted derivative to illustrate the effect of substituents. The pKa of 3,5-diethylpyridin-4-amine is expected to be in a similar or slightly higher range.

| Compound | pKa | Reference |

| 4-Aminopyridine | 9.11 | researchgate.net |

| 3-Fluoro-4-aminopyridine | 7.37 ± 0.07 | researchgate.net |

| 3-Fluoro-5-methylpyridin-4-amine | 7.46 ± 0.01 | researchgate.net |

Reaction Kinetics and Thermodynamic Considerations for Aminopyridine Transformations

The kinetics of reactions, such as N-alkylation or acylation, will be influenced by the nucleophilicity of the reacting nitrogen atom and any steric hindrance present. The enhanced nucleophilicity of the pyridine nitrogen in 3,5-diethylpyridin-4-amine would suggest faster reaction rates compared to pyridine, but the steric bulk of the ethyl groups could counteract this effect, depending on the size of the electrophile.

Thermodynamic data for aminopyridines, such as enthalpies of formation and combustion, provide insights into their stability. For example, the thermodynamic properties of 2-aminopyridine (B139424) have been studied in detail. asianpubs.orgresearchgate.netacs.org Such data are essential for understanding the energy changes that occur during chemical transformations.

The following table presents some thermodynamic data for 2-aminopyridine, which can serve as a reference point for understanding the energetic properties of aminopyridines in general.

| Thermodynamic Parameter | Value | Reference |

| Molar enthalpy of fusion of 2-aminopyridine | 18.33 ± 0.05 kJ mol⁻¹ | asianpubs.org |

| Molar entropy of fusion of 2-aminopyridine | 55.53 ± 0.14 J K⁻¹ mol⁻¹ | asianpubs.org |

| Molar enthalpy of combustion of 2-aminopyridine | -(2864.4 ± 0.5) kJ·mol⁻¹ | researchgate.net |

These parameters are fundamental for process design and for predicting the feasibility and spontaneity of reactions involving aminopyridines.

Derivatization and Functionalization Strategies

Synthesis of Pyridine (B92270) N-Oxide Derivatives

The nitrogen atom of the pyridine ring in 3,5-diethylpyridin-4-amine can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. wikipedia.orgnih.gov The formation of the N-oxide modifies the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. wikipedia.org

The oxidation of tertiary amines to N-oxides is a well-established synthetic procedure. nih.govresearchgate.net Hydrogen peroxide is a commonly used oxidant for this purpose, often in the presence of a catalyst. nih.govresearchgate.net The resulting N-oxides are generally stable, crystalline solids. wikipedia.org

Formation of Schiff Bases and Imines

The primary amino group at the 4-position of 3,5-diethylpyridin-4-amine is a key site for derivatization. It can readily react with aldehydes and ketones to form Schiff bases, also known as imines. nih.gov This condensation reaction is typically reversible and can occur under various conditions. nih.gov The formation of an imine introduces a new point of diversity and can be a crucial step in the synthesis of more complex molecules. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.net

Substitution Reactions on the Pyridine Ring

The pyridine ring of 3,5-diethylpyridin-4-amine is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. libretexts.orglibretexts.org Electrophilic attack, when it does occur, is predicted to favor the 3-position. libretexts.org The presence of the activating amino group at the 4-position and the two ethyl groups at the 3- and 5-positions will influence the regioselectivity of such reactions.

Halogenation of pyridine rings can be achieved through various methods, including the use of Zincke imine intermediates, which allows for regioselective halogenation at the 3-position under mild conditions. nih.govchemrxiv.org This strategy involves a ring-opening, halogenation, and ring-closing sequence. chemrxiv.org

Incorporation into Complex Heterocyclic Systems

The versatile reactivity of 3,5-diethylpyridin-4-amine allows for its incorporation into a variety of more complex heterocyclic systems.

Imidazolones: Imidazolones can be synthesized through various routes, including the condensation of orthoesters and amino amides. nih.gov The amino group of 3,5-diethylpyridin-4-amine can act as a nucleophile in reactions leading to the formation of imidazolone (B8795221) rings. nih.gov For instance, it could react with an appropriate precursor, such as an oxazolone, to form the imidazolone core. nih.govnih.gov

Triazines: 1,3,5-triazines are often synthesized from cyanuric chloride through sequential nucleophilic substitutions. researchgate.netmdpi.com The amino group of 3,5-diethylpyridin-4-amine can be used as a nucleophile to displace one or more chloride atoms from cyanuric chloride, thereby incorporating the diethylpyridine moiety into a triazine structure. nih.govwikipedia.orgorganic-chemistry.org

Thienopyridines: The synthesis of thienopyridines often involves the construction of a thiophene (B33073) ring fused to a pyridine core. nih.govresearchgate.netresearchgate.net While direct synthesis from 3,5-diethylpyridin-4-amine is not explicitly detailed, its derivatives could potentially serve as precursors. For example, functionalization of the pyridine ring or the amino group could introduce the necessary reactive sites for annulation of the thiophene ring. mdpi.commdpi.com

Synthesis of Quaternary Ammonium (B1175870) Salts

The nitrogen atom of the pyridine ring in 3,5-diethylpyridin-4-amine can be alkylated to form quaternary ammonium salts. srce.hrmdpi.com This reaction, known as the Menshutkin reaction, typically involves reacting the tertiary amine with an alkyl halide. mdpi.comnih.gov The quaternization introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's solubility and electronic properties. srce.hrnih.gov The reaction conditions, such as solvent and temperature, can influence the rate and yield of the quaternization. researchgate.netgoogle.com Microwave-assisted synthesis can also be employed to reduce reaction times. researchgate.net

Table 1: Examples of Quaternization Reactions

| Reactant | Alkylating Agent | Product | Reference |

|---|---|---|---|

| Pyridine | Alkyl Dibromide | Quaternary Ammonium Salt | srce.hr |

| 4-Pyrrolidino Pyridine | Alkyl Halide | 4-Pyrrolidino Pyridine Quaternary Ammonium Derivative | mdpi.com |

| Tertiary Amine | Dimethylsulfate | Quaternary Ammonium Methyl Sulfate | google.com |

| Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | Pyridine | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)pyridinium tosylate | nih.gov |

| Tertiary Amine | Alkyl Halide | Quaternary Ammonium Salt | nih.gov |

Design and Synthesis of Multi-functionalized Scaffolds

Multi-component reactions (MCRs) are powerful tools for the efficient synthesis of complex and highly functionalized molecules in a single step. bibliomed.orgnih.gov These reactions offer advantages in terms of atom economy and step efficiency. bibliomed.org 3,5-Diethylpyridin-4-amine, with its reactive amino group, can be a valuable component in MCRs. For instance, it could participate in Ugi or Passerini-type reactions, which involve an amine, a carbonyl compound, an isocyanide, and in the case of the Ugi reaction, a carboxylic acid. nih.govmdpi.com Such reactions would allow for the rapid generation of diverse and multi-functionalized scaffolds based on the 3,5-diethylpyridin-4-amine core. mdpi.com

Coordination Chemistry and Ligand Design

Chelation and Bridging Coordination Modes of Pyridinamines

While 3,5-Diethylpyridin-4-amine itself is a monodentate ligand, the broader class of pyridinamines can participate in more complex coordination modes. Chelation, the binding of a single ligand to a central metal atom through two or more donor atoms, is possible if additional donor groups are present on the ligand in a suitable geometric arrangement. For instance, ligands like di-2-pyridylmethane form stable 6-membered chelate rings with metal atoms. fao.org

Pyridinamines can also act as bridging ligands, connecting two or more metal ions simultaneously. youtube.com This is denoted by the Greek letter mu (µ) in chemical nomenclature. youtube.com This bridging can lead to the formation of polynuclear complexes and coordination polymers. fao.orgosti.gov The ability of a pyridinamine to act as a bridging versus a chelating ligand is often influenced by the steric and electronic properties of substituents on the pyridine (B92270) ring and the nature of the metal ion. nih.govrsc.org For example, in certain ruthenium complexes, a chelating pyridyloxy group can convert to a bridging motif. nih.gov

Formation of Metal Complexes with Transition Metals

Aminopyridine derivatives readily form coordination complexes with a wide range of transition metals. The reaction of these ligands with metal salts, typically in a suitable solvent like ethanol, leads to the formation of complexes with diverse geometries and properties. nih.govnih.gov For example, complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol with Ni(II), Zn(II), and Cd(II) have been synthesized and shown to adopt tetrahedral geometries, while the Cu(II) complex exhibits a square planar structure. nih.govnih.gov Similarly, 2-amino-3,5-dihalopyridines form complexes with copper halides, resulting in structures with distorted tetrahedral or square planar geometries around the copper center. rsc.org The specific geometry is influenced by the ligand's substituents and the counter-ions present.

Table 1: Examples of Transition Metal Complexes with Aminopyridine-Related Ligands

| Ligand | Metal Ion(s) | Resulting Complex Geometry |

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II), Zn(II), Cd(II) | Tetrahedral nih.govnih.gov |

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Cu(II) | Square Planar nih.govnih.gov |

| 2-amino-3,5-dichloropyridine | Cu(II) | Distorted Square Planar rsc.org |

| 2-amino-3,5-dibromopyridine | Cu(II) | Distorted Tetrahedral rsc.org |

| 2,6-bis(5-R¹-3-R²-1H-pyrrol-2-yl)pyridine | Zr(IV) | Distorted D₂d nih.gov |

Influence of Substituents on Ligand Geometry and Coordination Behavior

Substituents on the pyridine ring have a profound impact on the ligand's electronic properties, steric profile, and, consequently, its coordination behavior and the properties of the resulting metal complexes. nih.govub.edu

Electronic Effects: Electron-donating groups (like the ethyl and amino groups in 3,5-diethylpyridin-4-amine) increase the electron density on the pyridine nitrogen, enhancing its Lewis basicity and strengthening the metal-ligand bond. Conversely, electron-withdrawing groups (like -Cl or -NO₂) decrease the basicity. nih.gov These electronic modifications can be systematically used to tune the redox potentials of the metal complexes. nih.govrsc.org For instance, in a series of zirconium complexes, substituents on the ligand allowed for the tuning of redox potentials over a range of nearly 600 mV. nih.gov

Steric Effects: The size and conformation of substituents influence the geometry of the metal complex. nih.gov Bulky groups near the coordination site can enforce specific geometries, affect bond angles, and influence the spin state of the metal center. ub.eduwhiterose.ac.uk In the case of 3,5-Diethylpyridin-4-amine, the ethyl groups provide significant steric hindrance that can protect the metal center and influence the approach of other substrates or ligands.

Table 2: Influence of Pyridine Ring Substituents on Ligand and Complex Properties

| Substituent Type | Example(s) | Influence on Properties |

| Electron-Donating | -OH, Alkyl groups (-Et) | Increases electron density on the metal center, strengthens M-N bond. nih.gov |

| Electron-Withdrawing | -Cl, -NO₂ | Decreases electron density, can shift redox potentials. nih.gov |

| Steric Bulk | -tBu, Phenyl groups | Affects ligand conformation, coordination geometry, and can influence metal spin state. nih.govwhiterose.ac.uk |

Applications in Catalysis (e.g., Asymmetric Catalysis, Organocatalysis)

The tunability of ligands like 3,5-Diethylpyridin-4-amine makes their metal complexes promising candidates for catalysis. By modifying the substituents, the steric and electronic environment around the metal's active site can be precisely controlled, which is a key principle in designing efficient catalysts.

Pincer-type ligands, which often feature a central pyridine ring, are of great interest in organometallic chemistry and catalysis. nih.gov While 3,5-Diethylpyridin-4-amine is not a pincer ligand itself, it represents a core that can be elaborated into one. The electronic properties imparted by the substituents are crucial. For example, complexes of substituted pyridinedipyrrolide ligands with zirconium have been shown to be effective photosensitizers for promoting challenging reductive dehalogenation reactions under mild conditions. nih.gov This highlights the potential for complexes of functionalized pyridinamines to be used in photoredox catalysis. nih.gov Furthermore, the synthesis of valuable amines from biomass often utilizes heterogeneous catalysts where the interaction between the amine substrate and the metal surface is critical. mdpi.com

Supramolecular Assembly through Coordination

The directional nature of the metal-ligand bond in pyridine complexes allows them to serve as building blocks for larger, well-defined supramolecular structures. Bridging ligands, in particular, are essential for creating coordination polymers and metal-organic frameworks (MOFs). youtube.com Ligands containing multiple pyridine units, such as 1,1,2,2-tetra(2-pyridyl)ethane, have been used to construct discrete dinuclear complexes and [2+2] dimetallomacrocycles. fao.org The specific structure of the resulting assembly is dictated by the geometry of the ligand and the preferred coordination number and geometry of the metal ion. The ethyl groups on 3,5-Diethylpyridin-4-amine would influence the packing and intermolecular interactions within such a supramolecular structure, potentially leading to materials with unique host-guest properties.

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopic Analysis

A ¹H NMR spectrum of 3,5-Diethylpyridin-4-amine would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyridine (B92270) ring would likely appear as a singlet in the downfield region, characteristic of their chemical environment. The ethyl groups would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3-) protons, with their chemical shifts influenced by the neighboring pyridine ring. The amine (-NH2) protons would typically appear as a broad singlet, the position of which can be variable and influenced by solvent and concentration.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 3,5-Diethylpyridin-4-amine, distinct signals would be anticipated for the non-equivalent carbons in the pyridine ring. The carbon atom attached to the amino group (C4) and the carbons bearing the ethyl groups (C3 and C5) would have characteristic chemical shifts. The carbons of the ethyl groups themselves, the methylene and methyl carbons, would also produce unique signals in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry would determine the molecule's exact mass and provide information about its fragmentation pattern, aiding in its identification. The molecular ion peak (M+) in the mass spectrum of 3,5-Diethylpyridin-4-amine would correspond to its molecular weight. Characteristic fragmentation would likely involve the loss of ethyl groups or parts of the pyridine ring, providing further structural confirmation. While mass spectra for related compounds like 3,5-dichloropyridin-4-amine are available, specific data for the diethyl-substituted analog is absent from the reviewed literature. researchgate.net

Infrared (IR) and Raman Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 3,5-Diethylpyridin-4-amine would be expected to show characteristic absorption bands for its functional groups. As a primary amine, two N-H stretching bands would be anticipated in the region of 3300-3500 cm⁻¹. orgchemboulder.com C-H stretching vibrations from the ethyl groups and the aromatic ring would appear around 2850-3100 cm⁻¹. The spectrum would also feature C=C and C=N stretching vibrations characteristic of the pyridine ring, and C-N stretching vibrations. While the FT-IR spectra of related compounds like diethylamine (B46881) and other aminopyridines are well-documented, a specific spectrum for 3,5-Diethylpyridin-4-amine is not available. researchgate.net

Linear-Dichroic Infrared (IR-LD) Spectroscopy for Structural Fragments

Linear-dichroic infrared (IR-LD) spectroscopy is a specialized technique used to determine the orientation of specific structural fragments within a molecule. This method involves measuring the differential absorption of linearly polarized infrared light by molecules oriented in a liquid crystal matrix. The resulting IR-LD spectrum provides information about the spatial orientation of transition dipole moments associated with particular vibrations.

While specific IR-LD studies on 3,5-Diethylpyridin-4-amine are not documented in the available literature, the technique can be applied to elucidate its structural features. By suspending crystals of the compound in a nematic liquid crystal like ZLI 1695, the molecules can be partially aligned. researchgate.net The analysis would focus on key vibrational bands:

N-H Stretching Vibrations: The orientation of the N-H stretching bands of the amino group would reveal the average alignment of these bonds relative to the molecular axis.

C-N Stretching Vibrations: The transition moment of the C-NH₂ stretching vibration would provide insight into the orientation of this bond within the molecule.

Pyridine Ring Vibrations: The characteristic in-plane and out-of-plane vibrations of the pyridine ring would help determine the orientation of the aromatic plane.

C-H Vibrations of Ethyl Groups: The orientation of the stretching and bending vibrations of the methyl and methylene groups could provide information on the conformation of the ethyl substituents.

By analyzing the signs and magnitudes of the dichroic ratios for these bands, a detailed picture of the molecule's average orientation and the conformation of its flexible parts can be constructed. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. For aromatic compounds like 3,5-Diethylpyridin-4-amine, the spectrum is typically characterized by absorption bands arising from π→π* and n→π* transitions.

π→π Transitions:* Strong absorption bands, typically in the 200-300 nm range, resulting from electronic transitions within the π-conjugated system of the pyridine ring. The presence of the amino and diethyl substituents would cause a bathochromic (red) shift compared to unsubstituted pyridine.

n→π Transitions:* A weaker absorption band at a longer wavelength, possibly above 300 nm, corresponding to the transition of a non-bonding electron from the nitrogen lone pair (of either the ring or the amino group) to an anti-bonding π* orbital. mdpi.com

The solvent can influence the position and intensity of these bands. In polar solvents, hydrogen bonding can affect the energy of the n-orbitals, often resulting in a hypsochromic (blue) shift of the n→π* transition. Studies on similar aromatic molecules show that changes in concentration can also lead to shifts in absorption maxima, indicating potential intermolecular interactions or conformational changes in solution. mdpi.comsharif.edu

X-ray Diffraction Crystallography

Single Crystal X-ray Diffraction (SC-XRD) for Molecular Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. Although a crystal structure for 3,5-Diethylpyridin-4-amine has not been reported, analysis of closely related compounds, such as 3,5-dichloropyridin-4-amine, provides a strong basis for predicting its crystallographic properties. ijream.org

The process would involve growing a suitable single crystal of 3,5-Diethylpyridin-4-amine, mounting it on a diffractometer, and collecting diffraction data at a controlled temperature. ijream.org The structure would then be solved and refined to yield detailed information on bond lengths, bond angles, and torsion angles. Based on analogous structures, the compound is likely to crystallize in a common space group such as P2₁/c (monoclinic) or Pna2₁ (orthorhombic). ijream.orggrowingscience.com

Below is a table of representative crystallographic data for an analogous compound, 3,5-dichloropyridin-4-amine, which illustrates the type of information obtained from an SC-XRD analysis. ijream.org

| Parameter | 3,5-dichloropyridin-4-amine ijream.org |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 13.3133(9) |

| b (Å) | 12.9286(11) |

| c (Å) | 3.8678(3) |

| α, β, γ (°) ** | 90, 90, 90 |

| Volume (ų) ** | 665.73(9) |

| Z (molecules/unit cell) | 4 |

The analysis for 3,5-Diethylpyridin-4-amine would similarly reveal the planarity of the pyridine ring and the specific conformation of the two ethyl groups relative to the ring.

Analysis of Hydrogen Bonding Networks and π-π Stacking Interactions in Crystal Structures

In the solid state, molecules of 3,5-Diethylpyridin-4-amine are expected to be held together by a combination of intermolecular forces, primarily hydrogen bonds and π-π stacking interactions.

Hydrogen Bonding: The primary amine group (-NH₂) is a hydrogen bond donor, while the pyridine ring nitrogen is a hydrogen bond acceptor. This facilitates the formation of strong N-H···N hydrogen bonds, which are commonly observed in aminopyridine structures. nih.gov These interactions would likely link the molecules into supramolecular chains or networks. ijream.orgnih.gov It is also possible for weaker C-H···N or C-H···π interactions to be present.

| Interaction | Typical D-H···A | Typical D···A Distance (Å) | Typical Angle (°) |

| N-H···N | Amino-N to Pyridine-N | 2.9 - 3.4 | 150 - 170 |

(Data based on analogous structures like 3,5-dinitroaniline (B184610) and 4-amino-3,5-dichloropyridine) nih.govnih.gov

π-π Stacking Interactions: The aromatic pyridine rings are capable of engaging in π-π stacking interactions. These interactions, where the planes of the aromatic rings stack upon one another, contribute significantly to the crystal packing stability. The stacking is often offset or displaced rather than face-to-face to minimize electrostatic repulsion. nih.govresearchgate.net The presence of the diethyl substituents would influence the geometry of this stacking, potentially leading to a larger separation between the rings compared to less bulky derivatives. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these weak interactions within the crystal structure. mdpi.commdpi.com

High-Pressure Crystallography Studies

High-pressure crystallography is an experimental technique that investigates the effect of high pressure on the crystal structure of a material. Applying pressure can induce phase transitions, alter intermolecular distances, and provide insight into the compressibility and stability of the crystal lattice. mdpi.com

No high-pressure studies have been performed on 3,5-Diethylpyridin-4-amine. However, such an investigation could reveal important information about its structural behavior. By subjecting a single crystal of the compound to pressures in the GPa range within a diamond anvil cell, researchers could:

Monitor changes in unit cell parameters to determine the material's compressibility.

Identify pressure-induced polymorphic phase transitions, where the crystal structure changes to a more stable arrangement under pressure. mdpi.com

Observe the effect of pressure on the hydrogen bonding network and π-π stacking interactions, as these are the most compressible aspects of the molecular crystal.

These studies are valuable for understanding the fundamental solid-state properties and polymorphism of organic molecules. mdpi.commdpi.com

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This is crucial for verifying the empirical formula of a newly synthesized compound and confirming its purity.

For 3,5-Diethylpyridin-4-amine, with the molecular formula C₉H₁₄N₂, the theoretical elemental composition can be calculated from its molar mass (150.23 g/mol ). Experimental values obtained from an elemental analyzer are expected to be in close agreement (typically within ±0.4%) with these theoretical values. growingscience.comresearchgate.net

| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass ( g/mol ) | Theoretical % |

| Carbon | C | 12.011 | 108.099 | 71.96% |

| Hydrogen | H | 1.008 | 14.112 | 9.39% |

| Nitrogen | N | 14.007 | 28.014 | 18.65% |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. Methods like Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) are widely used to predict molecular structure, reactivity, and various properties. researchgate.net DFT, in particular, offers a favorable balance between computational cost and accuracy, making it a common choice for studying organic molecules. ijret.orgnih.gov

Quantum chemical methods are invaluable for predicting the electronic landscape of a molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand chemical reactivity and electronic transitions. ijret.org The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher polarizability and reactivity. ijret.org For instance, studies on 2-aminopyridine (B139424), 3-aminopyridine, and 4-aminopyridine (B3432731) using DFT have shown that the energy gap is relatively low, indicating high chemical reactivity. ijret.org

These calculations also allow for the simulation of various spectra. Time-dependent DFT (TD-DFT) is employed to predict UV-Vis spectra and understand electronic excitations. researchgate.net Vibrational frequencies from theoretical calculations can be correlated with experimental Infrared (IR) and Raman spectra to assign specific vibrational modes. tandfonline.comnih.gov

Table 1: Illustrative Electronic Properties Calculated for Aminopyridine Derivatives using DFT This table presents representative data for simple aminopyridines to illustrate the outputs of quantum chemical calculations and does not represent data for 3,5-Diethylpyridin-4-amine.

| Parameter | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine |

| HOMO Energy (eV) | Data not available | Data not available | Data not available |

| LUMO Energy (eV) | Data not available | Data not available | Data not available |

| HOMO-LUMO Gap (eV) | -0.2624 ijret.org | -0.1915 ijret.org | -0.2723 ijret.org |

| Dipole Moment (Debye) | Data not available | Data not available | Data not available |

Table 2: Illustrative Optimized Geometrical Parameters for Aminopyridines This table shows typical optimized bond lengths for simple aminopyridines as determined by DFT calculations to demonstrate the type of data generated. It does not represent data for 3,5-Diethylpyridin-4-amine.

| Bond | 2-Aminopyridine (Å) | 3-Aminopyridine (Å) | 4-Aminopyridine (Å) |

| Mean C-C (ring) | 1.395 ijret.org | 1.397 ijret.org | 1.396 ijret.org |

| Mean C-N (ring) | 1.337 ijret.org | 1.334 ijret.org | 1.338 ijret.org |

| C-NH₂ | Data not available | Data not available | Data not available |

Molecular Dynamics Simulations for Dynamic Behavior Studies

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules. By solving Newton's equations of motion, MD simulations can model the movements of atoms and molecules, revealing information about conformational changes, interactions with other molecules (like solvents or biological receptors), and bulk material properties. tandfonline.comnih.gov For substituted pyridine (B92270) derivatives, MD simulations have been used to investigate their binding stability with protein targets, such as lysine-specific demethylase 1, helping to understand the dynamic interactions that govern their biological activity. tandfonline.comnih.gov These simulations can reveal the stability of ligand-protein complexes and identify key interactions over time. tandfonline.comrsc.org

Interaction Energy Analysis

Understanding the non-covalent interactions that govern how molecules pack in a solid state is crucial for crystal engineering and materials science.

Energy Framework Analysis complements Hirshfeld surface analysis by calculating the pairwise interaction energies between molecules in a crystal. This method helps to visualize the strength and nature (e.g., electrostatic, dispersion) of the interaction energies within the crystal lattice, providing a clear picture of the supramolecular architecture and stability. researchgate.net

Table 3: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a 4-Aminopyridinium Derivative This table presents example data for a related compound to illustrate the output of a Hirshfeld analysis and does not represent data for 3,5-Diethylpyridin-4-amine.

| Interaction Type | Contribution (%) |

| H···H | 36.6 iucr.orgnih.gov |

| C···H/H···C | 20.4 iucr.orgnih.gov |

| S···H/H···S | 19.7 iucr.orgnih.gov |

| N···H/H···N | 13.4 iucr.orgnih.gov |

| C···C | 5.8 iucr.org |

Structure-Reactivity Relationships Derived from Computational Data

The concept of structure-activity relationship (SAR) links the chemical structure of a molecule to its biological or chemical activity. wikipedia.org Computational data is central to establishing these relationships, often in a quantitative manner (QSAR). rsc.org By calculating descriptors such as electronic properties (e.g., HOMO/LUMO energies, charge distribution), steric properties (molecular shape and volume), and hydrophobic properties, researchers can build models that predict the activity of new compounds. nih.gov For pyridine and aminopyridine derivatives, computational studies have been instrumental in designing molecules with enhanced biological activities, such as enzyme inhibitors. rsc.orgnih.gov These studies help identify which structural features—like the presence and position of specific functional groups—are critical for a desired effect. nih.gov

Applications in Materials Science and Specialty Chemicals

Incorporation into Polymers and Coatings for Enhanced Properties

The incorporation of sterically hindered amines into polymeric materials is a well-established strategy for enhancing durability. google.com These compounds, known as Hindered Amine Light Stabilizers (HALS), are highly effective at protecting polymers from degradation caused by exposure to light and heat. google.com Although research may not have singled out 3,5-Diethylpyridin-4-amine specifically, its structure is analogous to other HALS. The primary function of HALS is to scavenge free radicals that are formed during the photo-oxidation of the polymer, thereby inhibiting degradation pathways.

The steric hindrance provided by the diethyl groups in 3,5-Diethylpyridin-4-amine is crucial. It prevents the amine from undergoing side reactions that would deactivate it, while still allowing it to participate in the radical-scavenging cycle. This leads to a longer functional lifetime for the stabilizer and, consequently, the polymer. When blended into materials such as polyethylene, polypropylene, and polyamides, even in small quantities (typically 0.1% to 5% by weight), these stabilizers can significantly improve the material's resistance to oxidative and photodegradation. google.comwipo.int Furthermore, the steric bulk can reduce the additive's migration within the polymer matrix, ensuring more uniform and lasting protection. google.com The effect of steric hindrance has also been shown to enhance CO2 transport in solid polymer membranes, suggesting that incorporating such amines can modify the gas separation performance of materials. researchgate.net

Table 1: Potential Effects of Incorporating 3,5-Diethylpyridin-4-amine as a HALS Additive

| Polymer Matrix | Potential Enhancement | Mechanism of Action |

|---|---|---|

| Polyethylene | Improved UV stability, longer service life | Free-radical scavenging, inhibition of photo-oxidation |

| Polypropylene | Increased resistance to thermal degradation | Stabilization against chain scission and crosslinking |

| Polyamides | Enhanced durability and color retention | Interruption of oxidative degradation cycles |

Use in the Synthesis of Dyes and Pigments

Aminopyridines are valuable heterocyclic intermediates in the synthesis of azo dyes. researchgate.net The amino group can be diazotized and then coupled with various aromatic compounds to produce a wide spectrum of colors. The use of a heterocyclic component like a pyridine (B92270) ring often imparts superior properties to the resulting dye, such as higher tinctorial strength and brighter shades compared to traditional aniline-based dyes. researchgate.net

The structure of 3,5-Diethylpyridin-4-amine makes it a candidate for creating novel dyes. Following diazotization of its amino group, it could be coupled with naphthol sulfonic acids or other coupling components to form acid dyes. The diethyl substituents on the pyridine ring would likely influence the final dye's properties, potentially enhancing its solubility in organic media or modifying its lightfastness and thermal stability. The electron-donating nature of the amine and the electronic characteristics of the pyridine ring would determine the final color, with such heterocyclic systems capable of producing shades from red to blue. researchgate.net

Development as Crosslinking Agents in Polymer Chemistry

Amines are widely used as curing or crosslinking agents, particularly for epoxy resins and polyurethanes. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking electrophilic sites (like the carbon of an epoxide ring) to initiate polymerization and form a three-dimensional network. The reactivity of the amine is a key factor in the curing process.

3,5-Diethylpyridin-4-amine, with its primary amine group, could function as a crosslinking agent. However, the steric hindrance from the adjacent ethyl groups would modulate its reactivity. This steric hindrance could be advantageous, potentially leading to a longer pot life (the time during which a resin remains workable) by slowing down the initial curing reaction. google.com This controlled reactivity is desirable in applications requiring precise application and curing times, such as in coatings and adhesives. google.commcmaster.ca

Research on other amine-containing monomers shows that crosslinking density can be adjusted to control the final properties of the polymer, such as its neutralization capacity and water sorption. nih.gov Decreasing crosslinking density generally makes more amine groups accessible for interaction. nih.gov The specific structure of 3,5-Diethylpyridin-4-amine could therefore be leveraged to fine-tune the mechanical and chemical properties of the resulting crosslinked polymer network. mdpi.com

Table 2: Predicted Impact of 3,5-Diethylpyridin-4-amine as a Crosslinking Agent

| Polymer System | Potential Role of Amine | Expected Outcome |

|---|---|---|

| Epoxy Resins | Curing Agent | Controlled reaction rate, longer pot life, tailored network properties |

| Polyurethanes | Chain Extender/Curer | Modification of mechanical properties (e.g., hardness, elasticity) |

Applications in Organic Electronics (e.g., Organic Light-Emitting Diodes, Organic Photovoltaic Cells)

In the field of organic electronics, molecules with specific electronic properties are essential for fabricating devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic (OPV) cells. Pyridine and its derivatives are often investigated for these applications due to their electron-deficient nature, which makes them suitable for use as electron-transporting or host materials. nih.gov

Star-shaped molecules with a central core, such as 1,3,5-triazine, linked to aromatic arms via amino groups have been studied for OLED applications. nih.gov The amino-linked aromatic units are crucial for the molecule's electronic structure and conformational properties. While not a triazine, 3,5-Diethylpyridin-4-amine shares the core concept of an amino-substituted heterocycle. Its derivatives could be synthesized to act as building blocks for larger, electronically active molecules. The pyridine core can facilitate electron transport, while the diethyl groups can be used to tune solubility and film-forming properties. Furthermore, aminopyridine derivatives can be immobilized on electrode surfaces to modify their catalytic activity and promote specific chemical reactions, a principle that could be adapted for creating functional interfaces in organic electronic devices. mdpi.com

Role as Chemical Intermediates for Industrial Processes (General Chemical Manufacturing)

Amines are fundamental building blocks in the chemical industry, serving as crucial intermediates in the synthesis of a vast array of products, including pharmaceuticals, agrochemicals, and other specialty chemicals. researchgate.net 4-Aminopyridine (B3432731), the parent compound of 3,5-Diethylpyridin-4-amine, is itself an important intermediate. google.com

The value of 3,5-Diethylpyridin-4-amine as an intermediate lies in the reactivity of its functional groups. The primary amine can be transformed into a wide range of other functionalities through reactions like acylation, alkylation, and diazotization. nih.govnih.gov The pyridine ring itself can undergo substitution reactions, although its reactivity is influenced by the existing substituents. These transformations allow for the construction of more complex molecules. For example, derivatives of 4-aminopyridine are used as highly efficient nucleophilic catalysts, such as 4-Dimethylaminopyridine (DMAP), in esterification and other acylation reactions. wikipedia.org The sterically hindered nature of 3,5-Diethylpyridin-4-amine could lead to the development of catalysts with unique selectivity for certain substrates.

Patent Landscape and Industrial Synthesis Development

Analysis of Patent Literature for Synthetic Routes to 3,5-Diethylpyridin-4-amine and its Derivatives

The synthesis of 4-aminopyridines, the structural class to which 3,5-Diethylpyridin-4-amine belongs, is well-documented in patent literature, showcasing a variety of chemical strategies. These routes often begin with simpler pyridine (B92270) precursors and introduce the amino group and alkyl substituents through multi-step sequences.

A common commercial method for producing 4-aminopyridine (B3432731) involves a two-stage synthesis starting from pyridine, which proceeds through a 1-(4-pyridyl)pyridinium chloride hydrochloride intermediate, yielding the final product in approximately 36-40% total yield. semanticscholar.org An alternative three-stage synthesis is preferred on a semi-preparative scale, utilizing pyridine-N-oxide and 4-nitropyridine-N-oxide as intermediates. The final step involves the reduction of 4-nitropyridine-N-oxide with iron and acetic acid, which can produce 4-aminopyridine in a nearly quantitative yield. semanticscholar.org

Patented processes highlight several distinct approaches to forming the crucial C-N bond at the 4-position of the pyridine ring. One notable method is the palladium-catalyzed amination of a 4-bromopyridine (B75155) hydrochloride salt, which uses a palladium complex with a specific ligand (PPF-OMe) and sodium tert-butoxide as a base. quickcompany.in

Other patented routes for related 4-dialkylaminopyridines include:

The reaction of 1-benzyl-4-piperidone with a dialkylamine in the presence of a palladium-carbon catalyst. quickcompany.in

The treatment of 4-pyridinol with an amine and phosphorus pentoxide (P₂O₅). quickcompany.in

A process starting with the quaternization of pyridine with thionyl chloride to form N-(4-pyridyl)pyridinium chloride hydrochloride, followed by amination. quickcompany.in

A significant advancement detailed in patent filings is the use of the Hofmann degradation of isonicotinamide. google.com An improved version of this method employs a catalyst prepared from iodine or an alkali metal iodide, sodium or potassium hydroxide, and bromine. This approach increases the reaction yield to over 90% and the purity of the resulting 4-aminopyridine to over 99%. google.com Another innovative strategy involves the use of pyridine betaine (B1666868) intermediates. This process reacts 4-cyanopyridine (B195900) with acrylic acid to form a betaine, which is then reacted with an amine. This method is advantageous as it avoids the use of strong acids in the activation step, thereby reducing the amount of base required in subsequent steps and lowering reagent costs. google.com

The following table summarizes various patented synthetic routes for 4-aminopyridine derivatives.

| Starting Material | Key Reagents/Catalysts | Intermediate(s) | Key Features | Reference(s) |

| Pyridine | Thionyl chloride, DMF, Base | N-(4-pyridyl)pyridinium chloride hydrochloride | Two-stage commercial synthesis. | semanticscholar.orgquickcompany.in |

| Pyridine | Oxidant, Nitrating agent, Reducing agent (Fe/Acid) | Pyridine-N-oxide, 4-Nitropyridine-N-oxide | Three-stage synthesis with high final step yield. | semanticscholar.org |

| 4-Bromopyridine HCl | Palladium complex (e.g., with PPF-OMe), NaOtBu | N/A | Palladium-catalyzed C-N bond formation. | quickcompany.in |

| Isonicotinamide | I₂, NaOH, Br₂ (Catalyst) | N/A | Hofmann degradation with high yield and purity. | google.com |

| 4-Cyanopyridine | Acrylic acid, Amine, Strong base | Pyridine betaine | Avoids strong acids, reduces reagent costs. | google.com |

Process Development and Scale-Up Considerations for Industrial Production

Transitioning a synthetic route for a compound like 3,5-Diethylpyridin-4-amine from a laboratory setting to large-scale industrial production involves significant challenges. Process development focuses on creating a method that is not only high-yielding but also cost-effective, safe, and reproducible on a large scale. quickcompany.in

Key considerations for scale-up include:

Process Efficiency: Single-pot or one-pot reactions are highly desirable as they reduce the number of unit operations (e.g., isolations, purifications), which in turn saves time, energy, and resources, and minimizes waste. quickcompany.in Patents often claim such streamlined processes as a key advantage for industrial application. quickcompany.in

Scalability and Robustness: A scalable process must be robust, meaning it can tolerate minor fluctuations in reaction parameters without significant drops in yield or purity. The development of a synthetic pathway that is efficient and scalable, featuring simplistic workup procedures, is a primary goal. researchgate.net

Purity of the Final Product: For many applications, particularly in the pharmaceutical industry, high purity is non-negotiable. Industrial processes must consistently produce the target compound meeting stringent purity specifications (>99% is often required), making the development of effective and scalable purification methods (e.g., recrystallization, distillation) essential. google.com

Reaction Conditions: Extreme temperatures and pressures are costly and hazardous to maintain on an industrial scale. Therefore, processes that operate under mild conditions are preferred. google.com Reaction times are also optimized; for example, a patented process for 4-aminopyridines specifies reaction times between 2 and 10 hours at temperatures of 30 to 125 °C. quickcompany.in

Optimization for Enhanced Industrial Efficiency and Sustainability

The optimization of industrial syntheses for aminopyridines is driven by the need to enhance efficiency, reduce costs, and improve environmental sustainability. This involves refining reaction conditions, employing better catalysts, and adopting modern synthetic strategies.

A major focus is on catalysis. The development of robust and reusable catalysts is a cornerstone of green chemistry. For instance, a sustainable synthesis for substituted pyridines uses a surface-modified vial (PET@UiO-66) as a stable and reusable catalyst, which simplifies the process and reduces waste. acs.org Optimization studies for this system identified tert-butyl hydroperoxide (TBHP) as an effective oxidant and tetrahydrofuran (B95107) (THF) as a suitable solvent at 60 °C. acs.org

Minimizing waste and hazardous reagents is another critical area. Traditional methods, such as the reduction of 4-nitropyridine-N-oxide, have been optimized to reduce the use of excess acid, which can cause side reactions like hydrolysis to 4-pyridone and the precipitation of ferric acetates. semanticscholar.org The replacement of acetic acid with mineral acids like sulfuric acid was found to improve the yield of 4-aminopyridine. semanticscholar.org Similarly, processes that avoid strong acids altogether, like the pyridine betaine route, offer substantial savings in reagents by reducing the need for large quantities of base during neutralization steps. google.com

Modern synthetic methodologies are also being employed to boost efficiency. Multicomponent reactions (MCRs) are particularly powerful for industrial applications. MCRs combine three or more starting materials in a single operation to form a complex product, offering advantages such as convergence, rapid execution, minimal waste production, and high yields. nih.gov The development of MCRs for producing substituted 2-aminopyridines under solvent-free conditions represents a significant step towards a cleaner and more efficient synthesis. nih.gov

The table below outlines key strategies for optimizing the industrial production of aminopyridines.

| Optimization Strategy | Description | Benefit(s) | Reference(s) |

| Reusable Catalysis | Employing stable catalysts that can be recovered and reused over multiple cycles, such as surface-modified vials. | Reduced catalyst cost, simplified purification, less waste. | acs.org |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a one-pot process to build the target molecule. | High efficiency, rapid process, minimal waste, high atom economy. | nih.gov |

| Reagent Optimization | Minimizing the use of excess reagents (e.g., acids) or replacing them with more efficient alternatives. | Improved yield, fewer by-products, reduced cost. | semanticscholar.org |

| Intermediate Selection | Choosing intermediates (e.g., pyridine betaines) that allow for milder subsequent reaction steps. | Reduced need for other reagents (e.g., bases), cost savings. | google.com |

| Solvent-Free Conditions | Conducting reactions without a solvent medium. | Reduced environmental impact, simplified product isolation, lower cost. | nih.gov |

Patenting Strategies for Novel Aminopyridine Derivatives and Applications

Patenting strategies for novel aminopyridine derivatives, including structures like 3,5-Diethylpyridin-4-amine, are centered on protecting the intellectual property of new chemical entities and their specific uses. A patent for a new compound typically includes claims covering the chemical structure itself, methods of its synthesis, and its application in various fields.

The majority of patents for new aminopyridine derivatives are driven by their potential in the pharmaceutical industry. The core 2-aminopyridine (B139424) and 4-aminopyridine scaffolds are recognized as privileged structures in medicinal chemistry, appearing in numerous bioactive molecules. nih.gov Patents often claim a genus of related aminopyridine structures and specify their use for treating particular diseases. For example, patents have been granted for aminopyridine derivatives and their application in preparing medicines for inhibiting the over-proliferation of cells, targeting diseases like cancer, neuropathic pain, and inflammation. google.com Other patented applications include the development of novel inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for the potential treatment of Alzheimer's disease. researchgate.net

Beyond pharmaceuticals, patenting strategies also cover a diverse range of other applications for novel aminopyridine derivatives:

Materials Science: Aminopyridine derivatives can be used for molecular modification of surfaces. One application involves grafting them onto electrode surfaces to create a specific local environment that can enhance catalytic processes, such as the electrochemical reduction of CO₂. mdpi.com

Environmental Monitoring: The unique chemical properties of aminopyridines make them useful components in chemical sensors. A novel fluorescent probe incorporating a pyridine moiety has been synthesized and shown to be highly selective and sensitive for detecting mercury ions (Hg²⁺) in water samples. mdpi.com Such inventions, which include the synthesis of the probe and its method of use, are common subjects of patent applications.

Catalysis: Certain 4-alkylaminopyridines are known to be superior catalysts for a wide variety of chemical reactions, including difficult acylations. quickcompany.in Patents in this area would cover the synthesis of a novel aminopyridine and its use as a catalyst to improve reaction rates or yields.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Methodologies for Pyridinamines

The synthesis of pyridinamines, including 3,5-Diethylpyridin-4-amine, is continually evolving, with researchers moving beyond traditional methods to explore more efficient and versatile strategies. Key areas of future exploration include the development of one-pot multicomponent reactions, the use of novel catalytic systems, and the application of flow chemistry for continuous production.

Several established methods for pyridine (B92270) synthesis, such as the Chichibabin synthesis, Bonnemann cyclization, and Krohnke pyridine synthesis, provide a foundation for accessing pyridinamine scaffolds. ijpsonline.com However, current research is focused on developing more sophisticated and sustainable approaches. For instance, microwave-assisted synthesis has emerged as a green chemistry tool, offering advantages such as shorter reaction times and improved yields. nih.gov

Future research will likely focus on the following:

Catalyst-Mediated Synthesis: The use of transition metal catalysts, such as palladium and rhodium, has shown promise in the synthesis of highly substituted pyridines. ijpsonline.comnih.gov Further exploration of novel catalysts could lead to more efficient and selective syntheses of pyridinamines.

Domino and Cascade Reactions: Designing synthetic routes that involve domino or cascade reactions can significantly improve efficiency by reducing the number of purification steps. organic-chemistry.org

Green Synthesis: The development of environmentally friendly procedures, such as using green solvents and energy-efficient methods like microwave irradiation, is a key trend. nih.govnih.gov

| Synthetic Method | Key Features | Potential Advantages for Pyridinamine Synthesis |

| Multicomponent Reactions | One-pot synthesis involving three or more starting materials. | High atom economy, reduced waste, and rapid access to molecular diversity. |

| Metal-Catalyzed Cross-Coupling | Formation of C-C and C-N bonds using catalysts like palladium, copper, or nickel. | High functional group tolerance and regioselectivity. |

| C-H Functionalization | Direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. | Increased step-economy and reduced synthetic steps. |

| Flow Chemistry | Continuous synthesis in a reactor system. | Improved safety, scalability, and process control. |

Discovery of New Reactivity Patterns and Transformation Pathways

Understanding the inherent reactivity of the 3,5-Diethylpyridin-4-amine scaffold is crucial for its application in various chemical transformations. Future research will delve into uncovering novel reactivity patterns and transformation pathways, moving beyond predictable functional group manipulations.

The electronic properties of the pyridine ring, influenced by the amino and diethyl substituents, play a significant role in its reactivity. Modifications to the pyridine ring can regulate the electronic properties and subsequent reactivity of the molecule. nih.gov A key area of investigation is the nucleophilic dearomatization of pyridines, which allows for the synthesis of non-aromatic N-heterocycles. acs.org

Emerging areas of research include:

Photocatalysis: The use of visible light to promote novel chemical transformations of pyridinamines, such as cycloaddition reactions. acs.org

Electrochemical Synthesis: Employing electrochemical methods to mediate redox reactions of pyridinamines, offering a green alternative to traditional reagents.

Frustrated Lewis Pair (FLP) Chemistry: Exploring the potential of the pyridinamine nitrogen as a Lewis base in FLP-mediated reactions for small molecule activation.

Development of Next-Generation Ligands and Catalysts for Advanced Applications

The pyridine moiety is a well-established ligand in coordination chemistry, and 3,5-Diethylpyridin-4-amine offers a tunable platform for the design of next-generation ligands and catalysts. alfachemic.com The presence of both a pyridyl nitrogen and an exocyclic amino group allows for various coordination modes.

Pyridine-based ligands have been instrumental in the development of catalysts for a wide range of applications, including olefin polymerization and hydrogenation reactions. alfachemic.comnih.gov For instance, iron catalysts bearing pyridine-bis(imine) ligands are among the most active for ethylene (B1197577) polymerization. nih.govresearchgate.net

Future development will likely focus on:

Cooperative Catalysis: Designing ligands where the pyridinamine scaffold actively participates in the catalytic cycle, beyond simply coordinating to the metal center. rsc.org

Asymmetric Catalysis: The synthesis of chiral pyridinamine-based ligands for enantioselective transformations.

Supramolecular Catalysis: Utilizing pyridinamine-containing building blocks for the self-assembly of complex, catalytically active supramolecular structures.

| Catalyst Application | Role of Pyridinamine Ligand | Potential for Advancement |

| Olefin Polymerization | Tuning the steric and electronic properties of the metal center to control polymer properties. | Development of catalysts for the synthesis of biodegradable polymers. |

| Hydrogenation Reactions | Activating small molecules like H₂ for the reduction of unsaturated bonds. | Design of catalysts for the selective hydrogenation of challenging substrates. |

| Cross-Coupling Reactions | Stabilizing the active metal catalyst and facilitating reductive elimination. | Creation of more robust and air-stable catalysts for industrial applications. |

Integration with Advanced Material Systems for Functional Materials

The unique electronic and structural features of 3,5-Diethylpyridin-4-amine make it an attractive building block for the creation of advanced functional materials. Its ability to participate in hydrogen bonding and coordinate to metal ions opens up possibilities for the design of materials with tailored properties.

One promising area is the development of coordination polymers and metal-organic frameworks (MOFs). Pyridine-carboxylate ligands have been successfully used to construct coordination polymers with interesting structural features and catalytic activity. mdpi.com

Future research directions include:

Luminescent Materials: Incorporating the pyridinamine scaffold into organic light-emitting diodes (OLEDs) or fluorescent sensors.

Porous Materials: Utilizing 3,5-Diethylpyridin-4-amine as a linker in the synthesis of MOFs for gas storage and separation.

Conductive Polymers: Polymerizing functionalized pyridinamine derivatives to create materials with interesting electronic properties.

Application of Machine Learning and Artificial Intelligence in Compound Design and Process Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis and materials discovery. mdpi.com These computational tools can accelerate the design of novel compounds and optimize reaction conditions, saving significant time and resources. nih.gov

In the context of 3,5-Diethylpyridin-4-amine, ML algorithms can be employed to:

Predict Properties: Develop quantitative structure-activity relationship (QSAR) models to predict the biological or material properties of novel pyridinamine derivatives.

Optimize Synthesis: Use Bayesian optimization and other algorithms to efficiently explore large reaction parameter spaces and identify optimal conditions for synthesis. chemrxiv.org

Discover New Reactions: Employ AI to predict novel reactivity patterns and propose new synthetic routes.

A closed-loop experimental process driven by machine learning can guide the synthesis of complex molecules with targeted properties. nih.gov This approach involves an iterative feedback loop between computational prediction and experimental validation.

Advancements in Sustainable Chemical Synthesis of 3,5-Diethylpyridin-4-amine and Related Compounds

The principles of green chemistry are increasingly important in the synthesis of all chemical compounds, including 3,5-Diethylpyridin-4-amine. Future research will focus on developing more sustainable and environmentally benign synthetic methods.

Key areas for advancement include:

Use of Renewable Feedstocks: Exploring synthetic routes that utilize biomass-derived starting materials. mdpi.com

Atom Economy: Designing reactions that maximize the incorporation of starting material atoms into the final product.

Benign Solvents: Replacing hazardous organic solvents with greener alternatives, such as water, supercritical CO₂, or bio-derived solvents. nih.gov

Energy Efficiency: Utilizing energy-efficient techniques like microwave or ultrasonic irradiation to reduce energy consumption. nih.gov

By focusing on these future research directions, the scientific community can unlock the full potential of 3,5-Diethylpyridin-4-amine and related pyridinamine compounds, leading to advancements in catalysis, materials science, and sustainable chemistry.

Q & A

Q. What are the established synthetic routes for 3,5-diethylpyridin-4-amine, and what experimental conditions optimize yield and purity?

The synthesis of pyridine derivatives like 3,5-diethylpyridin-4-amine typically involves nucleophilic substitution or condensation reactions. For example, fluorinated analogs such as 3,5-difluoro-4-methylpyridin-2-amine are synthesized via substitution of pentafluoropyridine with sodium azide, followed by functional group transformations . For diethyl-substituted derivatives, reaction conditions such as temperature (e.g., 80–120°C), solvent choice (e.g., DMF or THF), and catalysts (e.g., Pd/C for hydrogenation) are critical. Purification via column chromatography or recrystallization ensures high purity.

Q. What spectroscopic and crystallographic methods are most effective for characterizing 3,5-diethylpyridin-4-amine?

Key techniques include:

- 1H/13C NMR : To confirm substitution patterns and amine proton environments. For example, pyridine derivatives like 2-amino-3,5-dibromo-4-methylpyridine show distinct aromatic proton shifts in DMSO-d6 .

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles. This is critical for verifying steric effects from ethyl groups .

- IR spectroscopy : Identifies NH stretching (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .

Q. How does the electronic and steric profile of 3,5-diethylpyridin-4-amine influence its reactivity in cross-coupling reactions?

The ethyl groups introduce steric hindrance, potentially slowing reactions at the 4-amine position. However, the electron-donating ethyl substituents may activate the pyridine ring toward electrophilic substitution. Comparative studies on analogs like 3,5-dichloropyridin-4-amine (mp 159–161°C) suggest that bulky substituents reduce solubility in polar solvents, necessitating non-aqueous reaction media .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of 3,5-diethylpyridin-4-amine in catalytic reactions?

Density Functional Theory (DFT) calculations can model charge distribution and frontier molecular orbitals to predict reactive sites. For example, studies on pyrimidine derivatives show that electron-rich amine groups direct electrophilic attacks to adjacent positions . Applying these methods to 3,5-diethylpyridin-4-amine could reveal preferred sites for functionalization.

Q. What strategies resolve contradictions in spectral data for 3,5-diethylpyridin-4-amine derivatives?

Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts) may arise from conformational flexibility or solvent effects. Strategies include:

- Dynamic NMR : To probe rotational barriers of ethyl groups.

- Crystallographic validation : Cross-referencing with X-ray data, as done for pyrimidine analogs .

- Solvent titration : Assessing solvent-induced shifts in proton environments .

Q. How does the steric bulk of ethyl groups impact the compound’s application in coordination chemistry?

Ethyl groups may hinder ligand-metal binding, reducing catalytic efficiency. Comparative studies with less hindered analogs (e.g., 4-amino-3,5-dimethylpyridine) can quantify steric effects using Tolman’s cone angle calculations. Such analyses are critical for designing metal-organic frameworks (MOFs) or catalysts .

Q. What are the challenges in crystallizing 3,5-diethylpyridin-4-amine, and how are they addressed?

Bulky ethyl groups often lead to poor crystal packing. Techniques to improve crystallization include:

- Solvent screening : Using mixed solvents (e.g., ethanol/water) to modulate solubility.

- Co-crystallization : Introducing complementary hydrogen-bond donors (e.g., carboxylic acids) .

- High-throughput screening : Automated platforms to test multiple conditions .

Methodological Insights

Q. Table 1: Comparative Analysis of Pyridine Derivatives

Q. Table 2: Optimal Reaction Conditions for Pyridine Functionalization

| Reaction Type | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Nucleophilic substitution | DMF | K₂CO₃ | 100 | 65–75 |

| Reductive amination | MeOH | Pd/C | 25 (H₂ atm) | 80–90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products